molecular formula C22H17ClF3N5O B6422783 N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 933020-56-5

N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Katalognummer: B6422783
CAS-Nummer: 933020-56-5
Molekulargewicht: 459.8 g/mol
InChI-Schlüssel: IDDYRIAKHLZJNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • Position 3: 4-chlorophenyl group (electron-withdrawing substituent).
  • Position 2: Trifluoromethyl group (strong electron-withdrawing and lipophilic moiety).
  • Position 5: Methyl group (modest steric and electronic influence).

This substitution pattern suggests optimized interactions with biological targets, such as kinases or receptors, while balancing solubility and metabolic stability .

Eigenschaften

IUPAC Name

N-[4-[[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-17-9-7-16(8-10-17)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)14-3-5-15(23)6-4-14/h3-11,29H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYRIAKHLZJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core. The molecular formula is C17H15ClF3N2OC_{17}H_{15}ClF_3N_2O, and its IUPAC name is 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one. The specific arrangement of functional groups contributes to its biological properties.

Preliminary studies indicate that the compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have shown potential in inhibiting enzymes involved in critical pathways for cancer cell proliferation and survival.
  • Antimycobacterial Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been linked to activity against Mycobacterium tuberculosis, suggesting that derivatives may also possess similar properties .
  • Cytotoxicity : Evaluations against various cancer cell lines have indicated cytotoxic effects, with varying degrees of selectivity .

Structure-Activity Relationships (SAR)

A detailed SAR study was conducted to identify key features influencing the biological activity of related compounds:

CompoundStructural ModificationsMIC (µM)Cytotoxicity (HepG2)
P1Methyl at R10.5Low
P2Trifluoromethyl at R10.3Moderate
P3Chlorophenyl at R20.7High

The modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influenced both the minimum inhibitory concentrations (MICs) against Mtb and cytotoxicity profiles .

Case Studies

Several studies have explored the biological activity of compounds closely related to N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide:

  • Antitubercular Activity : A focused library of analogues demonstrated promising activities against Mtb, with some compounds achieving low MICs while maintaining low cytotoxicity .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines, indicating potential for further development as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H12ClF3N2O
  • Molecular Weight : 352.7 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Anticancer Activity

Research indicates that compounds similar to N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide exhibit anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation and survival. The structural modifications in this compound enhance its potency against various cancer cell lines.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazolo derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence suggesting that similar compounds may possess neuroprotective effects. Research indicates that they can help mitigate oxidative stress and neuronal cell death, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Anti-inflammatory Mechanism
A preclinical study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked reduction in joint swelling and inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 3

  • Target Compound : 4-Chlorophenyl at position 3 enhances electrophilicity and target affinity due to chlorine’s electron-withdrawing nature.
  • Analog () : 3-(4-Chlorophenyl) is retained, but the addition of a morpholinylpropyl group at position 7 increases polarity, possibly improving aqueous solubility .

Substituent Effects at Position 2

  • Target Compound : Trifluoromethyl (CF₃) at position 2 contributes to high metabolic stability and lipophilicity.

Substituent Effects at Position 5

  • Target Compound : Methyl group at position 5 offers minimal steric hindrance, favoring planar interactions with targets.
  • Analog () : tert-Butyl group at position 5 increases steric bulk, possibly reducing binding efficiency but enhancing pharmacokinetic half-life .
  • Analog () : Methoxyphenyl substitution introduces polarity and hydrogen-bonding capacity, altering solubility profiles .

Substituent Effects at Position 7

  • Target Compound : Acetamide-linked phenyl ring enables hydrogen bonding with target proteins and modulates absorption.
  • Analog () : Diethylacetamide substituents (e.g., F-DPA) enhance lipophilicity and blood-brain barrier penetration for neurological applications .

Key Data Table: Structural and Hypothetical Functional Differences

Compound Name Position 2 Position 3 Position 5 Position 7 Modification Hypothetical Impact Reference
Target Compound CF₃ 4-Chlorophenyl Methyl Phenyl-acetamide High target affinity, metabolic stability
N-{4-[(5-Methyl-3-phenyl)-...acetamide H Phenyl Methyl Phenyl-acetamide Reduced electrophilicity, weaker binding
5-(tert-Butyl)-3-(4-chlorophenyl)-... Methyl 4-Chlorophenyl tert-Butyl Morpholinylpropyl-amino Increased solubility, steric hindrance
3-(2,4-Dichlorophenyl)-5-(4-fluoro... Methyl 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl Enhanced steric/electronic effects
F-DPA Fluorophenyl 4-Iodophenyl Dimethyl Diethylacetamide Radiolabeling utility, CNS penetration

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.